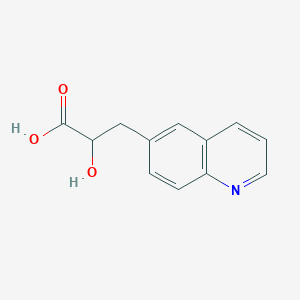
4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide typically involves the bromination of 1-cyclobutyl-1H-pyrazole followed by amination. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of 1-cyclobutyl-1H-pyrazol-3-amine.
Substitution: Formation of 1-cyclobutyl-1H-pyrazol-3-amine derivatives.
Applications De Recherche Scientifique
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-cyclobutyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
- 1H-Pyrazole, 4-bromo-
Comparison: Compared to other similar compounds, 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group on the pyrazole ring.
Propriétés
Formule moléculaire |
C7H11Br2N3 |
|---|---|
Poids moléculaire |
296.99 g/mol |
Nom IUPAC |
4-bromo-1-cyclobutylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c8-6-4-11(10-7(6)9)5-2-1-3-5;/h4-5H,1-3H2,(H2,9,10);1H |
Clé InChI |
JZSVDKYQYLQBDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=C(C(=N2)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)

